3-Bromo-6-chlorobenzo[d]isoxazole
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Overview
Description
3-Bromo-6-chlorobenzo[d]isoxazole is a heterocyclic compound with the molecular formula C7H3BrClNO. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chlorobenzo[d]isoxazole typically involves the reaction of 2-bromo-3-chlorophenol with paraformaldehyde to form 3-bromo-4-chloro-2-hydroxybenzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to yield the desired isoxazole compound . The reaction conditions often include the use of catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) at elevated temperatures (80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chlorobenzo[d]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-6-chlorobenzo[d]isoxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chlorobenzo[d]isoxazole
- 3-Bromo-4-chlorobenzo[d]isoxazole
- 3-Bromo-2-chlorobenzo[d]isoxazole
Uniqueness
3-Bromo-6-chlorobenzo[d]isoxazole is unique due to its specific substitution pattern on the isoxazole ring. This unique arrangement of bromine and chlorine atoms can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-6-chloro-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAXAVUEXKLWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)ON=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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